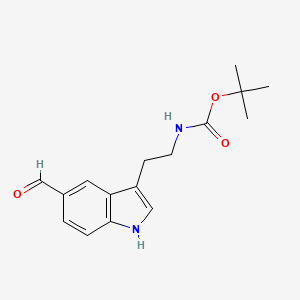
3-Bromo-8-(bromomethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-8-(bromomethyl)quinoline is a quinoline derivative with the molecular formula C10H8Br2N. This compound is characterized by the presence of two bromine atoms attached to the quinoline ring, specifically at the 3rd and 8th positions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Brom-8-(Brommethyl)chinolin beinhaltet typischerweise die Bromierung von 8-Methylchinolin. Eine gängige Methode beinhaltet die Verwendung von Brom oder N-Bromsuccinimid (NBS) als Bromierungsmittel. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Chloroform oder Tetrachlorkohlenstoff unter Rückflussbedingungen durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion von 3-Brom-8-(Brommethyl)chinolin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
3-Brom-8-(Brommethyl)chinolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Bromatome können durch Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidationsreaktionen: Die Verbindung kann zu Chinolin-N-Oxiden oxidiert werden.
Reduktionsreaktionen: Die Reduktion der Bromatome kann zur Bildung von 8-Methylchinolin-Derivaten führen
Häufige Reagenzien und Bedingungen
Substitution: Nukleophile wie Natriumazid, Kaliumthiolate oder Natriumalkoxide in polaren aprotischen Lösungsmitteln.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid
Hauptprodukte
Substitution: Bildung von 8-(substituierten Methyl)chinolin-Derivaten.
Oxidation: Bildung von Chinolin-N-Oxiden.
Reduktion: Bildung von 8-Methylchinolin
Wissenschaftliche Forschungsanwendungen
3-Brom-8-(Brommethyl)chinolin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Chinolin-Derivate.
Biologie: Untersucht auf seine potenziellen antimikrobiellen und krebshemmenden Eigenschaften.
Medizin: Erforscht als Vorläufer für die Medikamentenentwicklung, insbesondere bei der Synthese von Antimalaria- und Antiviralen.
Industrie: Verwendet in der Produktion von Farbstoffen, Pigmenten und Materialien mit spezifischen elektronischen Eigenschaften
5. Wirkmechanismus
Der Wirkmechanismus von 3-Brom-8-(Brommethyl)chinolin beinhaltet seine Wechselwirkung mit biologischen Zielstrukturen wie Enzymen und Rezeptoren. Die Bromatome verbessern die Reaktivität der Verbindung, so dass sie kovalente Bindungen mit nukleophilen Stellen an Proteinen und DNA bilden kann. Dies kann zur Hemmung der Enzymaktivität oder zur Störung der DNA-Replikation führen, was zu seinen antimikrobiellen und krebshemmenden Wirkungen beiträgt .
Wirkmechanismus
The mechanism of action of 3-Bromo-8-(bromomethyl)quinoline involves its interaction with biological targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of DNA replication, contributing to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 8-Bromchinolin
- 3-Bromchinolin
- 8-(Brommethyl)chinolin
Vergleich
3-Brom-8-(Brommethyl)chinolin ist aufgrund des Vorhandenseins von zwei Bromatomen an bestimmten Positionen im Chinolinring einzigartig. Diese Doppelbromierung verstärkt seine Reaktivität und ermöglicht eine breitere Palette chemischer Modifikationen im Vergleich zu monobromierten Chinolin-Derivaten.
Eigenschaften
Molekularformel |
C10H7Br2N |
|---|---|
Molekulargewicht |
300.98 g/mol |
IUPAC-Name |
3-bromo-8-(bromomethyl)quinoline |
InChI |
InChI=1S/C10H7Br2N/c11-5-8-3-1-2-7-4-9(12)6-13-10(7)8/h1-4,6H,5H2 |
InChI-Schlüssel |
QDESBUOJLXHPFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CN=C2C(=C1)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


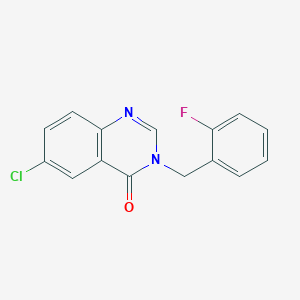
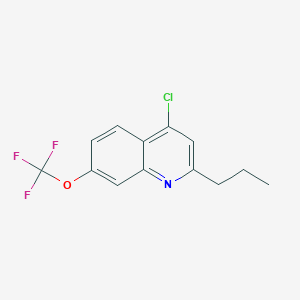





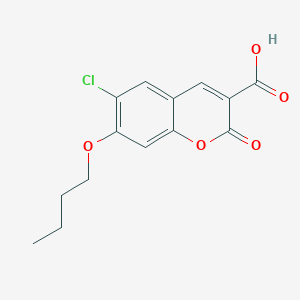
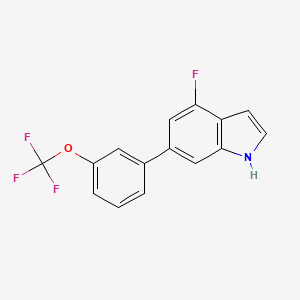
![N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride](/img/structure/B11835474.png)

